

A Technical Guide to the Spectroscopic Analysis of 2-Propanol

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This guide provides a comprehensive overview of the spectroscopic data and analysis of 2-propanol (isopropyl alcohol), a widely used secondary alcohol. It is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for structural elucidation and chemical analysis. This document details the interpretation of Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) data, supplemented with detailed experimental protocols and logical visualizations.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 2-**propanol** is characterized by distinct absorption bands corresponding to its hydroxyl and alkyl groups.

Data Presentation: IR Spectral Data for 2-Propanol

The key vibrational modes for 2-**propanol** are summarized below. The fingerprint region (approximately 1500-400 cm⁻¹) contains a complex pattern of absorptions unique to the molecule, which is useful for confirming its identity.[1]



Wavenumber (cm⁻¹)	Bond Vibration	Appearance/Characteristic s
~3600 - 3200	O-H Stretch	Strong, broad band due to hydrogen bonding.[1]
~2970 - 2850	C-H Stretch (sp³)	Strong, sharp peaks.[1]
~1350 - 1030	C-O Stretch	Strong intensity.[2]
~1175 - 1140	C-C-C Skeletal	Moderate absorption.[1]

Experimental Protocol: Acquiring an IR Spectrum

Objective: To obtain a high-quality Fourier Transform Infrared (FTIR) spectrum of a neat liquid sample of 2-**propanol**.

Materials:

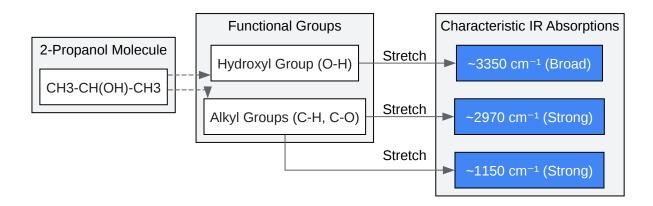
- FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
- Sample of 2-propanol (analytical grade).
- Pipette or dropper.
- Solvent for cleaning (e.g., dry acetone or ethanol).
- Lint-free wipes (e.g., Kimwipes).

Procedure:

- Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
- Background Spectrum: Before introducing the sample, a background spectrum must be collected. This measures the ambient atmosphere (e.g., CO₂, H₂O vapor) and instrument response, which will be subtracted from the sample spectrum. Ensure the ATR crystal surface is clean and dry.



- Sample Application: Place a small drop (approximately 1-2 drops) of 2-propanol directly onto the center of the ATR crystal, ensuring the crystal is fully covered.[3]
- Spectrum Acquisition: Lower the pressure arm to ensure good contact between the sample and the crystal, if applicable. Initiate the sample scan using the instrument's software.
 Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance plot.
- Cleaning: After analysis, clean the ATR crystal thoroughly by rinsing it with a suitable solvent like acetone and drying it with a lint-free wipe.[3]



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Caption: Correlation of 2-propanol's functional groups with IR peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For 2-**propanol**, ¹H NMR identifies the different proton environments, while ¹³C NMR identifies the unique carbon environments.

¹H NMR Spectroscopy



The ¹H NMR spectrum of 2-**propanol** shows three distinct signals, corresponding to the three different proton environments in the molecule. The integrated proton ratio is 6:1:1.[4]

Data Presentation: ¹H NMR Spectral Data for 2-Propanol

Chemical Shift (δ)	Proton Environment	Multiplicity	Integration
~1.2	(CH ₃) ₂ CH-	Doublet	6Н
~4.0	(CH ₃) ₂ CH-	Septet	1H
Variable (~2-5)	-OH	Singlet (broad)	1H

Note: The chemical shift of the hydroxyl (-OH) proton is highly variable and depends on concentration, solvent, and temperature. It often appears as a broad singlet due to rapid proton exchange. This exchange can be confirmed by adding a drop of D₂O to the sample, which will cause the -OH peak to disappear.[4]

¹³C NMR Spectroscopy

Due to the molecule's symmetry, the two methyl (CH₃) groups are chemically equivalent, resulting in only two signals in the ¹³C NMR spectrum.[5]

Data Presentation: ¹³C NMR Spectral Data for 2-**Propanol**

Chemical Shift (δ) ppm	Carbon Environment
~25	(CH₃)₂CH-
~64	(CH₃)₂CH-

Experimental Protocol: Acquiring an NMR Spectrum

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of 2-**propanol**.

Materials:

NMR Spectrometer (e.g., 300 MHz or higher).



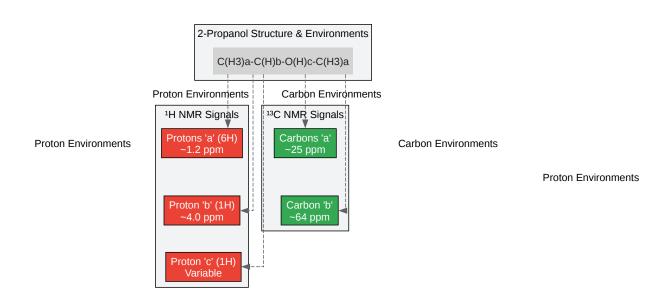
- 5 mm NMR tubes and caps.[6]
- Deuterated solvent (e.g., Chloroform-d, CDCl₃).[4]
- Internal standard (e.g., Tetramethylsilane, TMS).
- Sample of 2-propanol.
- Volumetric glassware and pipettes.
- Filter (e.g., pipette with a small plug of glass wool).

Procedure:

- · Sample Preparation:
 - Accurately weigh approximately 5-20 mg of 2-propanol for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.[7]
 - Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) containing an internal standard like TMS (0 ppm).[7]
 - Ensure the sample is fully dissolved. If any solid particles are present, filter the solution through a glass wool plug directly into the NMR tube to prevent magnetic field distortions.
 [8]
 - The final solution height in the tube should be approximately 4-5 cm.[7]
- Instrument Setup:
 - Insert the NMR tube into the spinner turbine and use a depth gauge to ensure correct positioning.
 - Place the sample into the NMR spectrometer's autosampler or manual insertion port.
- Spectrum Acquisition:



- Locking and Shimming: The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. The field homogeneity is then optimized through a process called "shimming" to ensure sharp spectral lines.[7]
- Tuning: The probe is tuned to the specific nucleus being observed (¹H or ¹³C).
- Acquisition: Set the appropriate experimental parameters (e.g., number of scans, pulse sequence, relaxation delay). For ¹H NMR, a few scans are often sufficient. For the less sensitive ¹³C nucleus, more scans are required.
- Data Processing: After acquisition, the raw data (Free Induction Decay, FID) is Fourier transformed into the frequency-domain spectrum. This is followed by phase correction, baseline correction, and integration.



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Caption: ¹H and ¹³C NMR signal correlation for 2-propanol.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For 2-**propanol**, electron ionization (EI) is commonly used, which involves bombarding the molecule with high-energy electrons, causing it to ionize and fragment in predictable ways.

Data Presentation: Mass Spectral Data for 2-Propanol

The mass spectrum of 2-**propanol** shows a molecular ion peak corresponding to its molecular weight, although it can be of low intensity. The most abundant peak (base peak) results from a characteristic fragmentation pattern.

m/z (Mass-to- Charge Ratio)	lon Formula	Fragment Identity	Relative Intensity
60	[C₃H ₈ O] ⁺	Molecular Ion [M]+	Low
45	[C ₂ H ₅ O] ⁺	[M - CH ₃]+	100% (Base Peak)[9]
43	[C ₃ H ₇] ⁺	[M - OH]+	Moderate
27	[C ₂ H ₃] ⁺	Moderate	

Experimental Protocol: Acquiring a Mass Spectrum

Objective: To obtain an Electron Ionization (EI) mass spectrum of 2-**propanol**, often using a Gas Chromatography (GC) inlet system.

Materials:

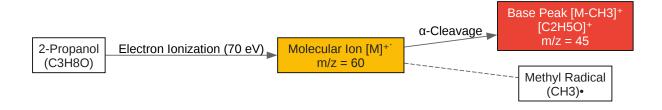
- Gas Chromatograph-Mass Spectrometer (GC-MS) system.
- Sample of 2-propanol.
- High-purity volatile solvent (e.g., methanol or dichloromethane).[10]
- Microsyringe for injection.



Vials for sample dilution.

Procedure:

- Sample Preparation: Prepare a dilute solution of 2-**propanol** (e.g., 1-100 μg/mL) in a volatile solvent like methanol.[10]
- GC-MS Instrument Setup:
 - Injector: Set the injector temperature to a value that ensures rapid vaporization (e.g., 250 °C).
 - GC Column: Use a suitable capillary column (e.g., a non-polar DB-5 or similar).
 - Oven Program: Set a temperature program to separate the analyte from the solvent and any impurities. A simple program might start at 40 °C and ramp up.
 - MS Parameters: Set the ion source to EI mode (typically 70 eV). Set the mass analyzer to scan a relevant m/z range (e.g., 15-100 amu).
- Sample Injection: Inject a small volume (e.g., 1 μ L) of the prepared sample into the GC inlet using a microsyringe.
- Data Acquisition: The sample is vaporized, carried by a gas (e.g., Helium) through the GC column where it is separated, and then enters the MS ion source. The MS acquires spectra continuously as compounds elute from the column.
- Data Analysis: The resulting total ion chromatogram (TIC) will show a peak corresponding to 2-**propanol**. The mass spectrum for this peak can then be extracted and analyzed. The fragmentation pattern is compared against spectral libraries (e.g., NIST) for confirmation.[10]





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Caption: Primary fragmentation pathway of 2-propanol in EI-MS.

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